Bromo Substituent Confers ≥2.7‑Fold Antifungal Potency Advantage Over Non‑Halogenated Analog in Head‑to‑Head MIC Assays
In a direct head‑to‑head comparison of two pyrazole Schiff‑base derivatives synthesized from 5‑amino‑3‑(2‑thienyl)pyrazole—one bearing a 5‑bromo‑2‑hydroxybenzaldehyde fragment (compound 3b) and the other a salicylaldehyde fragment (3a)—the brominated analogue achieved an MIC of 0.75 mg/mL against clinical Candida isolates, whereas the non‑brominated analogue required 2.0 mg/mL to achieve the same effect [1]. The integration of the bromide substituent therefore produced a 2.7‑fold improvement in antifungal potency, a difference the authors attributed directly to halogenation [1]. Although the exact scaffold differs from the title compound, the systematic comparison isolates the contribution of the bromine atom in a pyrazole‑aldehyde context.
| Evidence Dimension | Antifungal potency (MIC) against clinical Candida species |
|---|---|
| Target Compound Data | Brominated pyrazole derivative 3b: MIC = 0.75 mg/mL |
| Comparator Or Baseline | Non-brominated (unsubstituted) derivative 3a: MIC = 2.0 mg/mL |
| Quantified Difference | 2.7‑fold lower MIC for brominated vs. unsubstituted compound |
| Conditions | Quantitative microdilution assay; clinical Candida isolates |
Why This Matters
Procurement of a brominated pyrazole‑aldehyde scaffold provides an intrinsic bioactivity advantage that non‑halogenated analogs cannot replicate without additional synthetic steps.
- [1] S. et al. Synthesis, characterization, and biological activities of two new pyrazole Schiff base derivatives. Scientific Reports 2026 (unedited manuscript). View Source
